Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate
Description
Methyl 13-amino-2-oxatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate is a tricyclic compound featuring a complex fused-ring system. Its structure includes a 2-oxa (oxygen-containing) ring, a 13-amino substituent, and a methyl ester group at position 7.
Properties
IUPAC Name |
methyl 3-aminobenzo[b][1]benzoxepine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-16(18)13-9-10-8-11(17)6-7-14(10)20-15-5-3-2-4-12(13)15/h2-9H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUBONXUJZTWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)N)OC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted benzene derivatives followed by functional group modifications. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired cyclization and functionalization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate in anticancer research. Compounds with similar structural motifs have been evaluated for their antiproliferative effects against various cancer cell lines.
- Case Study : A series of derivatives based on similar tricyclic structures demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that modifications to the core structure could enhance biological activity.
Antimicrobial Properties
The compound's potential as an antimicrobial agent is another area of active research. The structural features of this compound may contribute to its effectiveness against various pathogens.
- Research Findings : Similar compounds have been synthesized and tested for their ability to inhibit bacterial growth and have shown promising results against multidrug-resistant strains . This highlights the importance of exploring this compound's derivatives for enhanced antimicrobial activity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best understood through comparison with analogs sharing the tricyclo[9.4.0.0³,⁸]pentadecaheptaene framework. Key differences lie in substituent types, functional groups, and heteroatom placement.
Table 1: Structural and Functional Comparison
Key Research Findings
Substituent Effects on Reactivity and Bioactivity: The 13-nitro analog (QL-4912) exhibits higher synthetic utility due to its stability and 98% purity, whereas the 13-amino derivative may offer enhanced hydrogen-bonding capacity, critical for receptor interactions .
Role of Heteroatoms :
- The 9-aza (nitrogen) substitution in ’s compound introduces a basic site, enabling protonation at physiological pH, a feature absent in the oxygen-only 2-oxa analogs. This modification is pivotal for metal chelation in imaging agents .
Synthetic Methodologies :
- Microwave-assisted synthesis () and HPLC purification are commonly employed for tricyclic systems, ensuring high yields and purity .
Structural Dynamics :
- Crystallographic tools like SHELX and ORTEP () are critical for resolving the anisotropic displacement parameters of these rigid, fused-ring systems, aiding in conformational analysis .
Biological Activity
Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate (CAS Number: 2365418-99-9) is a synthetic compound with a complex molecular structure characterized by the formula C16H13NO3 and a molar mass of 267.28 g/mol. This compound belongs to the family of tricyclic compounds and has garnered interest due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H13NO3 |
| Molar Mass | 267.28 g/mol |
| Boiling Point | 468.0 ± 45 °C |
| Density | 1.297 ± 0.06 g/cm³ |
| pKa | 3.93 ± 0.20 |
Research indicates that this compound may exert its biological effects through various mechanisms, including enzyme inhibition and receptor modulation. Notably, studies have shown its interaction with lysosomal phospholipase A2 (PLA2G15), which is implicated in phospholipidosis—a pathological condition characterized by the accumulation of phospholipids in lysosomes .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit PLA2G15 activity effectively, suggesting its potential role as a therapeutic agent in conditions where phospholipidosis is a concern . The inhibition of PLA2G15 by cationic amphiphilic compounds like this compound could serve as a predictive marker for drug-induced toxicity .
Case Studies and Research Findings
- Pharmacological Screening : A study assessing various compounds for their ability to inhibit PLA2G15 found that this compound exhibited significant inhibitory action with an IC50 value indicating its potency in preventing phospholipid accumulation in cellular models .
- Toxicological Implications : The compound's role in phospholipidosis highlights its potential implications in drug development and safety assessments, where understanding the interactions with lysosomal enzymes can inform on the safety profiles of new therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
